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Compound of Interest

Compound Name: 1,2-Dibromo-1,2-diphenylethane

Cat. No.: B1595687 Get Quote

A comprehensive guide to the spectroscopic comparison of meso- and dl-1,2-dibromo-1,2-
diphenylethane, offering researchers, scientists, and drug development professionals a

detailed analysis of their distinct spectral characteristics. This guide provides supporting

experimental data and protocols to aid in the identification and differentiation of these

stereoisomers.

The two diastereomers of 1,2-dibromo-1,2-diphenylethane, the achiral meso compound and

the chiral, racemic dl pair, present a classic case study in stereochemistry. While possessing

the same molecular formula and connectivity, their different spatial arrangements of atoms give

rise to distinct physical properties and, crucially, distinguishable spectroscopic signatures. This

guide delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) to provide a clear framework for their comparison.

At a Glance: Key Spectroscopic Differentiators
A summary of the key quantitative spectroscopic data for the meso and dl isomers of 1,2-
dibromo-1,2-diphenylethane is presented below. These values, particularly from NMR

spectroscopy, serve as the primary basis for distinguishing between the two.
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Spectroscopic
Technique

Parameter
meso-1,2-Dibromo-
1,2-diphenylethane

dl-1,2-Dibromo-1,2-
diphenylethane

¹H NMR (400 MHz,

CDCl₃)

Chemical Shift (δ) of

Methine Protons (CH-

Br)

~5.50 ppm (singlet,

2H)

~5.50 ppm (singlet,

2H)

Chemical Shift (δ) of

Phenyl Protons

~7.35-7.65 ppm

(multiplet, 10H)

~7.21 ppm (singlet,

10H)

¹³C NMR (100 MHz,

CDCl₃)

Chemical Shift (δ) of

Methine Carbons (CH-

Br)

~56.1 ppm ~59.2 ppm

Chemical Shift (δ) of

Aromatic Carbons

~127.9, 128.8, 129.0,

140.0 ppm

~128.2, 128.6, 137.8

ppm

Mass Spectrometry

(EI+)
Molecular Ion (M⁺)

m/z 338, 340, 342

(1:2:1 ratio)

m/z 338, 340, 342

(1:2:1 ratio)

Infrared Spectroscopy Key Vibrational Bands
C-H (aromatic), C-C

(aromatic), C-Br

C-H (aromatic), C-C

(aromatic), C-Br

Delving Deeper: A Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The
Definitive Tool
NMR spectroscopy stands out as the most definitive and powerful technique for distinguishing

between the meso and dl isomers.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the two methine protons in both the meso and

dl isomers are chemically equivalent, leading to a singlet for these two protons around 5.50

ppm.[1] However, a subtle but noticeable difference often appears in the aromatic region. The

phenyl protons of the meso isomer typically show a more complex multiplet pattern, whereas

those of the dl isomer can appear as a sharper singlet.[1]

¹³C NMR Spectroscopy: The most significant and reliable distinction is observed in the ¹³C

NMR spectra. Due to the different symmetry of the molecules, the chemical environments of
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the carbons differ. The methine carbons (CH-Br) of the meso isomer resonate at a higher field

(around 56.1 ppm) compared to the dl isomer (around 59.2 ppm).[1] Furthermore, the aromatic

region of the ¹³C NMR spectrum shows distinct patterns of signals for each isomer, reflecting

the non-equivalence of the phenyl carbons.[1]

Mass Spectrometry (MS): A Tale of Isotopes
Mass spectrometry is instrumental in confirming the molecular weight and the presence of

bromine atoms in both isomers. The electron ionization (EI) mass spectra of the meso and dl

isomers are practically identical and do not serve as a primary method for their differentiation.

The most characteristic feature is the isotopic pattern of the molecular ion peak. Bromine has

two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal proportions. Consequently, a

molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the

molecular ion (M⁺), with mass-to-charge ratios of [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate

intensity ratio of 1:2:1. For 1,2-dibromo-1,2-diphenylethane, these peaks are observed at m/z

338, 340, and 342, confirming the presence of two bromine atoms. While the fragmentation

patterns can be analyzed, they are not typically used to distinguish between these

diastereomers as they are expected to be very similar.

Infrared (IR) Spectroscopy: Subtle Differences in the
Fingerprint
The infrared spectra of the meso and dl isomers are very similar, as they contain the same

functional groups. Both will exhibit characteristic absorption bands for C-H stretching of the

aromatic rings, C=C stretching of the aromatic rings, and the C-Br stretching frequency.

While the overall IR spectra are not dramatically different, minor variations can sometimes be

observed in the fingerprint region (below 1500 cm⁻¹). These subtle differences arise from the

different vibrational modes of the molecules due to their distinct symmetries. However, these

variations can be slight and may not always be sufficient for unambiguous identification without

authentic reference spectra.

Experimental Protocols
The synthesis of the meso and dl isomers of 1,2-dibromo-1,2-diphenylethane is typically

achieved through the stereospecific bromination of the corresponding (E)- and (Z)-stilbene
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isomers.

Synthesis of meso-1,2-Dibromo-1,2-diphenylethane
The meso isomer is prepared by the anti-addition of bromine to (E)-stilbene.

Materials:

(E)-Stilbene

Molecular Bromine (Br₂)

Dichloromethane (CH₂Cl₂)

Procedure:

Dissolve (E)-stilbene in dichloromethane in a round-bottom flask at 0 °C (ice bath).

Slowly add a solution of molecular bromine in dichloromethane dropwise to the stirred

solution of (E)-stilbene. The disappearance of the bromine color indicates the progress of the

reaction.

Continue stirring for a short period after the addition is complete.

The meso product, being less soluble, will often precipitate out of the solution.

Collect the solid product by vacuum filtration and wash with cold dichloromethane.

The crude product can be recrystallized from a suitable solvent like ethanol to yield pure

meso-1,2-dibromo-1,2-diphenylethane.

Synthesis of dl-1,2-Dibromo-1,2-diphenylethane
The dl (racemic) isomer is prepared by the anti-addition of bromine to (Z)-stilbene.

Materials:

(Z)-Stilbene
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Molecular Bromine (Br₂)

Dichloromethane (CH₂Cl₂)

Procedure:

Dissolve (Z)-stilbene in dichloromethane in a round-bottom flask at 0 °C.

Slowly add a solution of molecular bromine in dichloromethane dropwise to the stirred

solution of (Z)-stilbene.

After the reaction is complete, the solvent can be removed under reduced pressure.

The resulting crude product can be purified by recrystallization from a solvent such as

methanol to yield the dl-1,2-dibromo-1,2-diphenylethane.

Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

1,2-dibromo-1,2-diphenylethane isomers.
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Synthesis

Spectroscopic Analysis Comparative Data

E-Stilbene Bromination

Z-Stilbene Bromination

meso-Isomer

dl-Isomer

NMR (¹H & ¹³C)

Analysis

Mass Spectrometry

Analysis

IR Spectroscopy

Analysis

Analysis

Analysis

Analysis

Distinct ¹³C chemical shifts

Similar spectra (isotopic pattern)

Very similar spectra

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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